

Technical Whitepaper: Anthelvencin B Biological Activity Spectrum

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Compound of Interest

Compound Name:	Anthelvencin B
CAS No.:	11011-26-0
Cat. No.:	B12656567

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Executive Summary

Anthelvencin B is a pyrrolamide antibiotic produced by *Streptomyces venezuelae* (ATCC 14585).^{[1][2]} Historically characterized alongside its major congener, Anthelvencin A, it belongs to the class of DNA minor groove binders, sharing structural and mechanistic homology with distamycin and netropsin. While early literature focused on its anthelmintic and moderate antibacterial properties, recent genomic and structural revisions (Aubry et al., 2020) have elucidated its biosynthetic pathway, involving a unique nonribosomal peptide synthetase (NRPS) and an ATP-grasp ligase mechanism. This guide details the molecule's physicochemical interactions with DNA, its antimicrobial spectrum, and the experimental protocols required for its validation.

Chemical Identity & Structural Biology

Structural Classification

Anthelvencin B is a basic peptide antibiotic. It is structurally defined by N-methylpyrrole carboxamide units linked to a terminal amidine or guanidine-like moiety.

- Class: Pyrrolamide / Oligopeptide antibiotic.
- Biosynthetic Origin: *Streptomyces venezuelae*.^{[1][2][3]}
- Key Structural Feature: The presence of N-methylpyrrole rings which impart a crescent shape, complementary to the curvature of the DNA minor groove.

The 2020 Structural Revision

Recent high-resolution mass spectrometry and NMR studies have refined the understanding of the Anthelvencin complex.

- Anthelvencin A: Confirmed as the major metabolite.
- **Anthelvencin B**: Identified as a key congener, often co-purified.
- Anthelvencin C: A newly identified metabolite with two N-methylated pyrrole groups, suggesting that A and B likely vary in the number of pyrrole units (n=2 vs n=3) or terminal modification, affecting their DNA binding span (site size).

Mechanism of Action: DNA Minor Groove Binding^[4] ^[5]

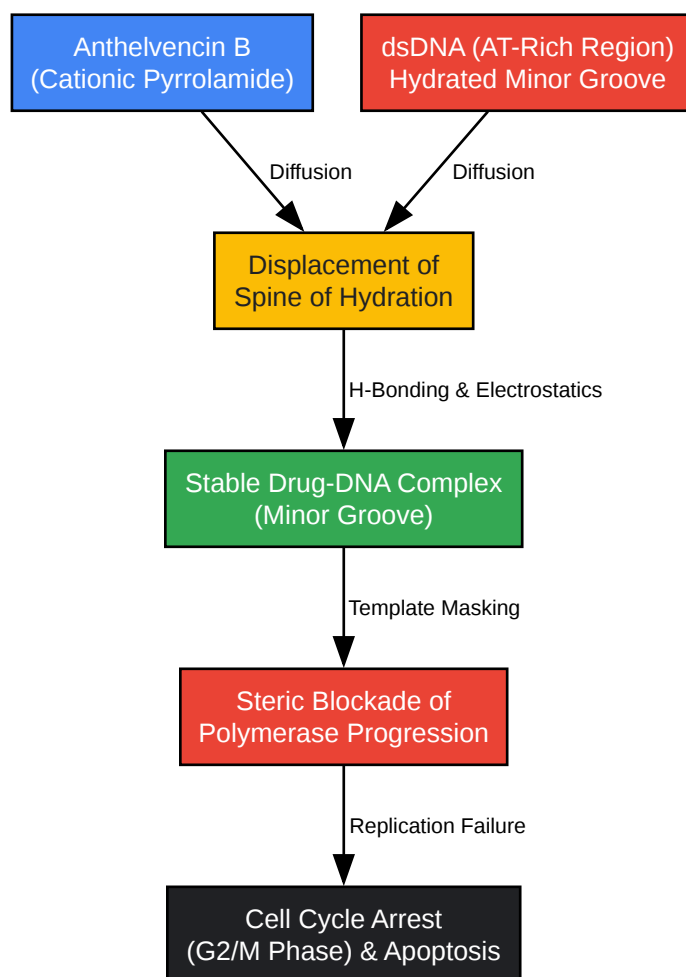
Anthelvencin B exerts its biological activity by binding non-covalently to the minor groove of double-stranded DNA (dsDNA). This interaction is sequence-specific, favoring AT-rich regions due to the narrow width and electrostatic potential of the minor groove in these sequences.

Molecular Mechanics

- Insertion: The crescent-shaped molecule displaces the spine of hydration within the minor groove.
- Stabilization: Hydrogen bonds form between the amide NH groups of the drug and the N3 of adenine or O2 of thymine.
- Electrostatics: The positively charged terminal group interacts with the negatively charged phosphate backbone, further stabilizing the complex.

- Inhibition: The drug-DNA complex sterically hinders the progression of DNA polymerases and RNA polymerases, effectively arresting replication and transcription.

Pathway Visualization



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Caption: Mechanistic cascade of **Anthelvincin B** inducing cytotoxicity via DNA minor groove occlusion.

Biological Activity Spectrum

Antimicrobial Activity

Anthelvincin B exhibits a spectrum typical of pyrrolamide antibiotics, with a preference for Gram-positive organisms due to the permeability barrier presented by the outer membrane of Gram-negative bacteria.

Target Organism Class	Susceptibility	Notes
Gram-Positive Bacteria	High	Active against <i>Staphylococcus aureus</i> , <i>Streptococcus</i> spp., and <i>Bacillus subtilis</i> .
Gram-Negative Bacteria	Low to Moderate	Limited activity against <i>E. coli</i> unless membrane permeability is compromised.
Fungi	Variable	Some activity reported, likely due to inhibition of mitochondrial DNA synthesis.
Helminths	Moderate	Historically noted anthelmintic activity (nematodes), giving the compound its name.

Antitumor Potential

Like distamycin, **Anthelvencin B** interferes with DNA-binding proteins (transcription factors).

- Cytotoxicity: Moderate cytotoxicity against mammalian cell lines.
- Selectivity: The compound targets rapidly dividing cells where DNA replication rates are high.
- Synergy: Potential for synergy with alkylating agents by altering DNA topology.

Experimental Protocols for Validation

Protocol A: DNA Thermal Denaturation () Assay

Purpose: To validate the physical binding of **Anthelvencin B** to DNA. A shift in melting temperature (

) indicates stabilization of the double helix.

Materials:

- Calf Thymus DNA (CT-DNA) or synthetic poly(dA-dT).

- **Anthelvincin B** stock solution (1 mM in DMSO).
- UV-Vis Spectrophotometer with temperature controller.

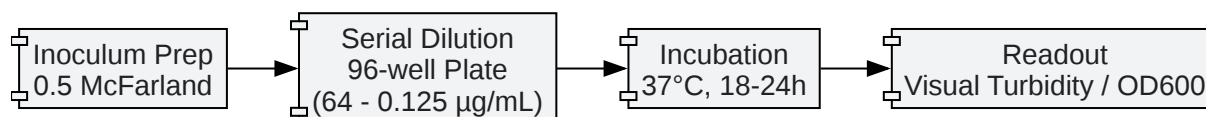
Workflow:

- Preparation: Dilute CT-DNA to (bp) in phosphate buffer (, pH 7.0).
- Titration: Prepare samples with Drug:DNA ratios () of 0, 0.1, 0.2, and 0.5.
- Measurement: Monitor absorbance at 260 nm while heating from 25°C to 95°C at a rate of 0.5°C/min.
- Analysis: Calculate as the inflection point of the transition curve.
 - Success Criterion: at saturation indicates strong minor groove binding.

Protocol B: Minimum Inhibitory Concentration (MIC)

Purpose: To quantify biological potency against *S. aureus* (ATCC 29213).

Workflow:



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Caption: Standard Broth Microdilution Workflow for **Anthelvencin B** MIC determination.

Biosynthetic Engineering (Advanced Insight)

The 2020 elucidation of the gene cluster reveals that **Anthelvencin B** is synthesized via a "Type II" NRPS system. Unlike modular NRPSs, this system uses stand-alone domains and a unique ATP-grasp ligase (Ant23) to ligate pyrrole units.[1][3]

- Implication: This modular architecture allows for combinatorial biosynthesis. Researchers can potentially engineer "Anthelvencin derivatives" with altered pyrrole counts (n=4, 5) to target longer DNA sequences (e.g., 6-8 bp recognition sites), thereby increasing specificity and reducing toxicity.

References

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